molecular formula C20H16N4O B11471141 2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

Cat. No.: B11471141
M. Wt: 328.4 g/mol
InChI Key: AALKBLANLNPFBS-ZHACJKMWSA-N
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Description

2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol: N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide , belongs to the class of arylpropanoic acids. These compounds are essential non-steroidal anti-inflammatory drugs (NSAIDs) widely used for treating various types of arthritis and musculoskeletal disorders . Specifically, our compound is derived from the coupling of ibuprofen (2- (4-isobutylphenyl) propionic acid) with tryptamine via an amide bond formation.

Preparation Methods

The synthesis of this compound involves the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling between the carboxyl group of ibuprofen and the amino group of tryptamine, resulting in the formation of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. The structure was confirmed through nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the functional groups present. Major products formed depend on the reaction type and the substituents involved.

Scientific Research Applications

The compound finds applications across multiple fields:

    Chemistry: It serves as a versatile building block for the synthesis of other compounds.

    Biology: Researchers explore its effects on cellular processes and signaling pathways.

    Medicine: Investigations focus on its potential as an anti-inflammatory agent or its impact on specific diseases.

    Industry: Its use extends to pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

. the unique combination of indole, triazine, and phenol moieties in our compound sets it apart.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C20H16N4O/c1-13-22-19(24-20(23-13)16-7-3-5-9-18(16)25)11-10-14-12-21-17-8-4-2-6-15(14)17/h2-12,21,25H,1H3/b11-10+

InChI Key

AALKBLANLNPFBS-ZHACJKMWSA-N

Isomeric SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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